molecular formula C9H10N2 B3181076 1H-Pyrrolo[2,3-B]pyridine, 6-ethyl- CAS No. 533939-04-7

1H-Pyrrolo[2,3-B]pyridine, 6-ethyl-

Cat. No. B3181076
Key on ui cas rn: 533939-04-7
M. Wt: 146.19 g/mol
InChI Key: WJGDVKMOFJWRLF-UHFFFAOYSA-N
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Patent
US07361671B2

Procedure details

A solution of N-(6-ethyl-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (17.6 g, 0.080 mol) in diethyl ether (400 mL) is cooled to −78° C. and treated with tert-butyllithium (99 mL 1.7 M in pentane). After stirring for 1 h, the solution is warmed to −30° C. for 4 h and treated with N,N-dimethylformamide (19.8 mL, 0.26 mol). After stirring an additional 10 min, the suppension is carefully added to 6 N HCl, pre-cooled to −20° C., at a rate such that the temperature warms to about 0° C. After the addition is complete, the aqueous layer is subsequently washed with ethyl acetate and heated to a gentle reflux for 36 h. The resulting solution is cooled to 0° C. and basified with aq 6 N NaOH to pH 10-12. The solution is then extracted with dichloromethane, dried over MgSO4 and concentrated. The resulting pale orange solid is passed through a plug of silica gel with 30% ethyl acetate in hexanes and recrystaliztion from heptane to give 6-ethyl-1H-pyrrolo[2,3-b]pyridine (6.76 g, 58%) as an off-white solid. mp 117-120° C.; Rf 0.57 (50% ethyl acetate in hexanes); 1H NMR (DMSO-d6, 300 MHz) δ 11.46 (s, 1 H), 7.80 (d, J=8.1 Hz, 1 H), 7.33 (d, J=2.7 Hz, 1 H), 6.90 (d, J=8.1 Hz, 1 H), 6.34 (d, J=3.0 Hz, 1 H), 2.76 (q, J=7.5 Hz, 2 H), 1.23 (t, J=7.5 Hz, 3 H); LRMS calcd for C9H10N: 146.0; found 146.0 (M)+. Anal. Calcd for C9H10N: C, 73.94; H, 6.89; N, 19.16. Found C, 73.93; H, 6.91; N, 19.23.
Name
N-(6-ethyl-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
99 mL
Type
reactant
Reaction Step Two
Quantity
19.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:8]=[C:7]([NH:9][C:10](=O)C(C)(C)C)[C:6]([CH3:16])=[CH:5][CH:4]=1)[CH3:2].C([Li])(C)(C)C.CN(C)C=O.Cl>C(OCC)C>[CH2:1]([C:3]1[N:8]=[C:7]2[NH:9][CH:10]=[CH:16][C:6]2=[CH:5][CH:4]=1)[CH3:2]

Inputs

Step One
Name
N-(6-ethyl-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Quantity
17.6 g
Type
reactant
Smiles
C(C)C1=CC=C(C(=N1)NC(C(C)(C)C)=O)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
99 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
19.8 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring an additional 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
pre-cooled to −20° C., at a rate such that the temperature
CUSTOM
Type
CUSTOM
Details
warms to about 0° C
ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
the aqueous layer is subsequently washed with ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
heated to
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux for 36 h
Duration
36 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled to 0° C. and basified with aq 6 N NaOH to pH 10-12
EXTRACTION
Type
EXTRACTION
Details
The solution is then extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=CC=C2C(=N1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 6.76 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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